

Techniques for Measuring PF-06663195 Target Engagement with BACE1

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Compound of Interest

Compound Name: PF-06663195

Cat. No.: B610000

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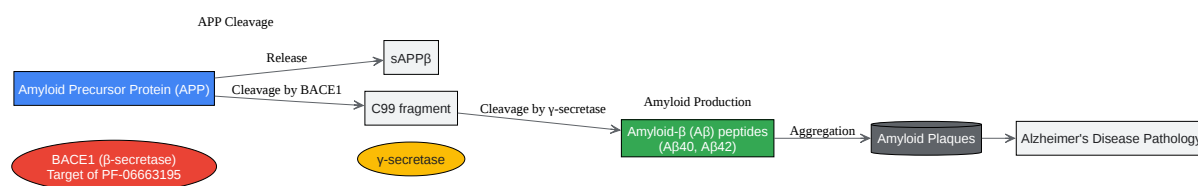
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06663195 is a potent inhibitor of the β -site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.^[1] Accurate measurement of **PF-06663195** target engagement with BACE1 is crucial for understanding its mechanism of action, optimizing dosage, and evaluating its therapeutic potential. These application notes provide detailed protocols for two primary methods to quantify the interaction of **PF-06663195** with BACE1: a biochemical fluorescence resonance energy transfer (FRET) assay and a cell-based thermal shift assay (CETSA).

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is a transmembrane aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP). This cleavage event is the first step in the amyloidogenic pathway, leading to the production of amyloid-beta ($A\beta$) peptides.^[2] The accumulation of $A\beta$ peptides, particularly $A\beta_{42}$, is a central pathological hallmark of Alzheimer's disease, leading to the formation of senile plaques in the brain.^{[1][3]} By inhibiting BACE1, compounds like **PF-06663195** aim to reduce the production of $A\beta$ peptides and thereby slow the progression of the disease.^[1]



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Figure 1: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Quantitative Data Summary

The following table summarizes the inhibitory potency of **PF-06663195** against BACE1, alongside other known BACE1 inhibitors for comparison. This data is essential for ranking compound efficacy and understanding structure-activity relationships.

| Compound | Target | Assay Type | IC50 (nM) | Reference |
|----------------------------|--------|------------------------|-----------|-----------|
| PF-06663195 | BACE1 | Cell-Free Assay (CFA) | 53 | [4] |
| PF-06663195 | BACE1 | Whole Cell Assay (WCA) | 15 | [4] |
| Verubecestat (MK-8931) | BACE1 | FRET Assay | 13 | [1] |
| Lanabecestat (AZD3293) | BACE1 | FRET Assay | 0.6 | [5] |
| Atabecestat (JNJ-54861911) | BACE1 | FRET Assay | 6.4 | [1] |

Experimental Protocols

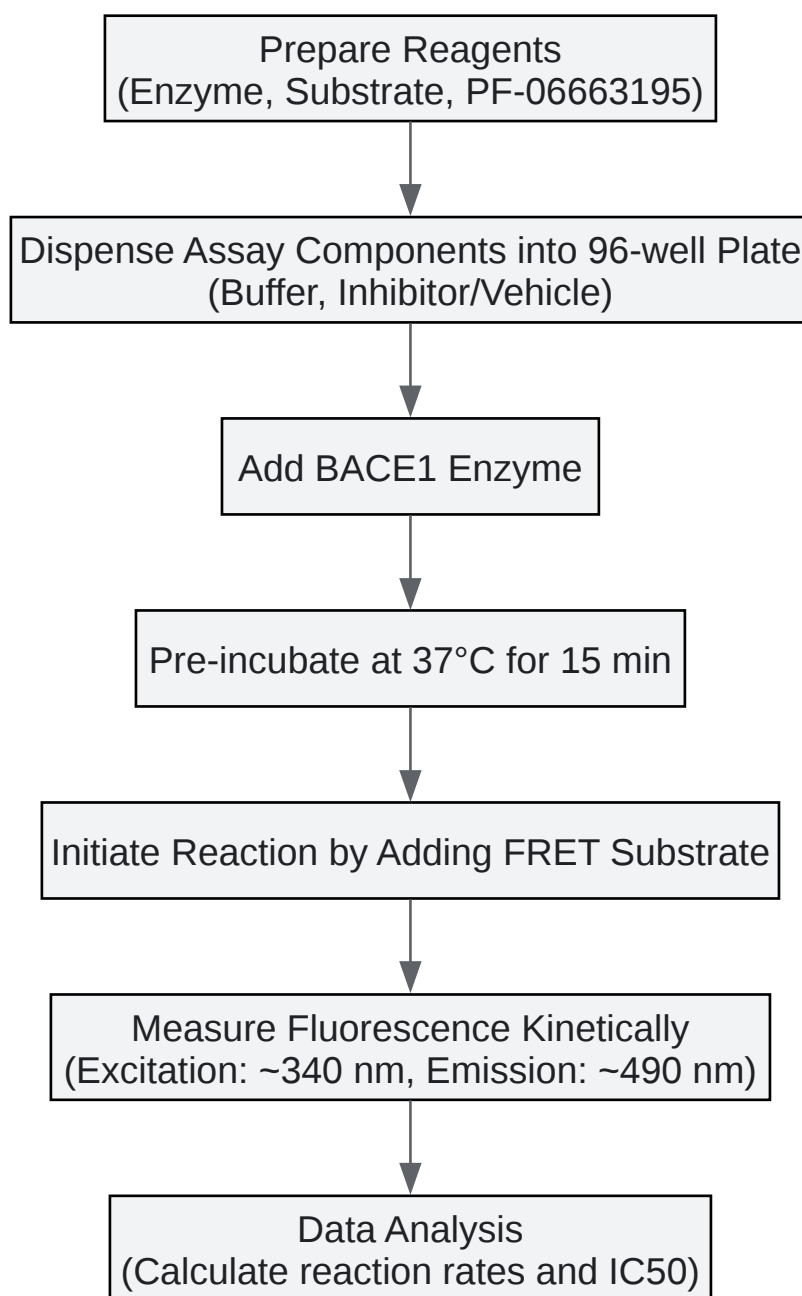
BACE1 Enzymatic Activity Assay (FRET-based)

This protocol describes an in vitro assay to determine the enzymatic activity of BACE1 and the inhibitory potential of **PF-06663195** using a FRET-based substrate. The principle of this assay relies on a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.^{[6][7]}

Materials:

- Recombinant human BACE1 enzyme
- BACE1 FRET substrate (e.g., a peptide with EDANS/DABCYL pair)
- Assay Buffer: 50 mM Sodium Acetate, pH 4.5
- **PF-06663195**
- Dimethyl sulfoxide (DMSO)
- 96-well black microplate
- Fluorescence microplate reader

Protocol:



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Figure 2: Workflow for the BACE1 FRET-based enzymatic assay.

Step-by-Step Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **PF-06663195** in DMSO (e.g., 10 mM).

- Create a serial dilution of **PF-06663195** in Assay Buffer to achieve the desired final concentrations.
- Dilute the recombinant human BACE1 enzyme in ice-cold Assay Buffer to the final working concentration.
- Dilute the BACE1 FRET substrate in Assay Buffer to the final working concentration.
- Assay Plate Setup:
 - Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
 - Add 2 µL of the serially diluted **PF-06663195** or DMSO (vehicle control) to the respective wells.
 - Add 20 µL of the diluted BACE1 enzyme solution to all wells except for the "no enzyme" control wells. For the "no enzyme" control, add 20 µL of Assay Buffer.
- Pre-incubation:
 - Gently mix the contents of the plate.
 - Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding 20 µL of the diluted BACE1 FRET substrate to all wells.
 - Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
 - Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL).
- Data Analysis:

- Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
- Subtract the average rate of the "no enzyme" control from all other rates.
- Calculate the percent inhibition for each concentration of **PF-06663195** relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

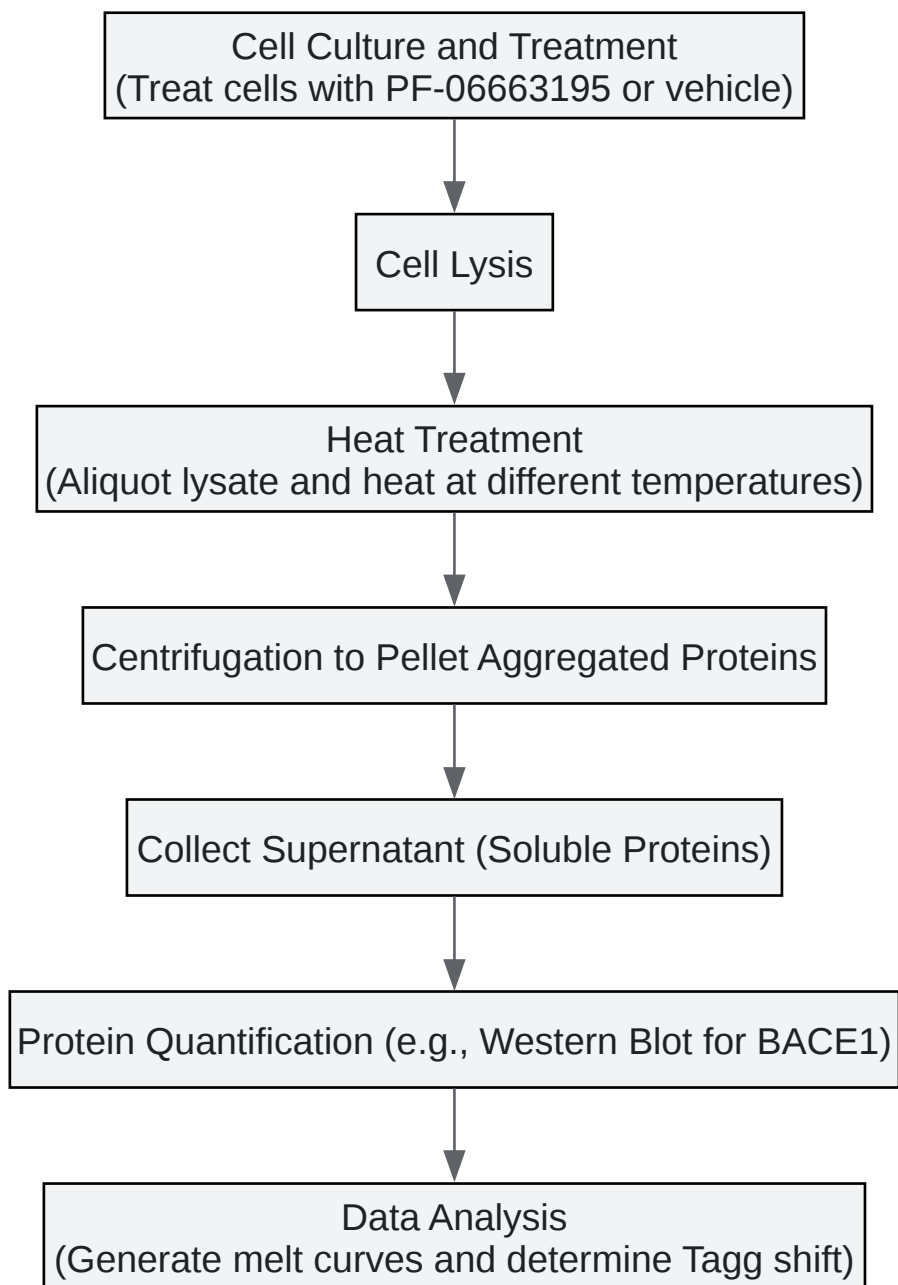
CETSA is a powerful method to confirm target engagement in a cellular context.^{[8][9]} The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the protein's melting temperature (Tagg) increases. This stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein.^{[8][9]}

Materials:

- Cell line expressing BACE1 (e.g., HEK293 cells overexpressing BACE1)
- Cell culture medium and supplements
- **PF-06663195**
- DMSO
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease inhibitors
- SDS-PAGE and Western blotting reagents
- Anti-BACE1 antibody
- PCR tubes or 96-well PCR plates

- Thermal cycler

Protocol:



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Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Procedure:

- Cell Culture and Treatment:
 - Culture BACE1-expressing cells to near confluency.
 - Treat the cells with the desired concentration of **PF-06663195** or DMSO (vehicle control) and incubate for a specified time (e.g., 1-4 hours) at 37°C.
- Cell Lysis:
 - Harvest the cells and wash with PBS.
 - Resuspend the cell pellet in lysis buffer containing protease inhibitors.
 - Lyse the cells by freeze-thaw cycles or sonication.
 - Clarify the lysate by centrifugation at high speed to remove cell debris.
- Heat Treatment:
 - Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
 - Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Sample Preparation for Analysis:
 - Carefully collect the supernatant containing the soluble proteins.
 - Determine the protein concentration of each sample.
- Protein Quantification:
 - Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific anti-BACE1 antibody.

- Quantify the band intensities for BACE1 at each temperature for both the **PF-06663195**-treated and vehicle-treated samples.
- Data Analysis:
 - Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C) for each treatment group.
 - Plot the normalized band intensities (fraction of soluble BACE1) against the temperature to generate melt curves.
 - Determine the aggregation temperature (Tagg), the temperature at which 50% of the protein has aggregated, for both the treated and control samples.
 - A significant increase in the Tagg for the **PF-06663195**-treated sample compared to the vehicle control indicates target engagement.[8]

Conclusion

The described FRET-based enzymatic assay and Cellular Thermal Shift Assay provide robust and complementary methods for quantifying the target engagement of **PF-06663195** with BACE1. The FRET assay offers a high-throughput method for determining inhibitory potency in a biochemical setting, while CETSA provides crucial validation of target interaction within the complex environment of a living cell. Together, these techniques are invaluable tools for the preclinical and clinical development of BACE1 inhibitors for the treatment of Alzheimer's disease.

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